molecular formula C31H33N3O7 B12291700 12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide

12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide

Cat. No.: B12291700
M. Wt: 559.6 g/mol
InChI Key: GEGBQVSIWBLDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

CMLD012612 is an amidino-rocaglate containing a hydroxamate group . The synthetic route involves the incorporation of these functional groups into the molecular structure. The preparation of CMLD012612 typically involves multiple steps, including the formation of the amidino group and the hydroxamate ester. The exact reaction conditions and industrial production methods are proprietary and often involve custom synthesis services .

Chemical Reactions Analysis

CMLD012612 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

    Oxidation: The hydroxamate group can be oxidized under specific conditions.

    Reduction: The amidino group can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amidino and hydroxamate groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CMLD012612 has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of CMLD012612 involves its interaction with eukaryotic initiation factor 4A1. The compound inhibits eukaryotic translation initiation by modifying the behavior of the RNA helicase eukaryotic initiation factor 4A . This inhibition leads to the suppression of protein synthesis, which is crucial for the proliferation of cancer cells. The sensitivity of cells to CMLD012612 is dependent on the presence of eukaryotic initiation factor 4A1, with cells harboring rocaglate-resistant eukaryotic initiation factor 4A1 alleles showing reduced sensitivity .

Properties

Molecular Formula

C31H33N3O7

Molecular Weight

559.6 g/mol

IUPAC Name

12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide

InChI

InChI=1S/C31H33N3O7/c1-18-32-30-26-23(39-5)16-22(38-4)17-24(26)41-29(30,20-12-14-21(37-3)15-13-20)25(19-10-8-7-9-11-19)27(31(30,36)33-18)28(35)34(2)40-6/h7-17,25,27,36H,1-6H3,(H,32,33)

InChI Key

GEGBQVSIWBLDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)N(C)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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